

Commercial Suppliers and Availability of Fedratinib-d9: A Technical Guide

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Compound of Interest		
Compound Name:	Fedratinib-d9	
Cat. No.:	B15623405	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Fedratinib-d9**, a deuterated internal standard for the selective JAK2 inhibitor, Fedratinib. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this compound for analytical and pharmacokinetic studies.

Introduction to Fedratinib and the Role of Fedratinib-d9

Fedratinib is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors that are critical for hematopoiesis and immune function. It is approved for the treatment of myelofibrosis, a rare bone marrow cancer. **Fedratinib-d9** is a stable, isotopically labeled version of Fedratinib, where nine hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled Fedratinib by mass spectrometry. Consequently, **Fedratinib-d9** is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Fedratinib in biological samples.[1]

Commercial Availability and Suppliers



Fedratinib-d9 is available from several commercial suppliers specializing in reference standards and research chemicals. While pricing and available quantities are subject to change and often require a direct quote, the following table summarizes key information from prominent suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantitie s	Certificat e of Analysis (CoA)
Simson Pharma Limited	2226875- 48-3	C27H27D9 N6O3S	533.73	High Quality	Inquire	Available
MedChem Express	2226875- 48-3	C27H27D9 N6O3S	533.73	>98% (typical)	Inquire	Available
Daicel Pharma Standards	2226875- 48-3	C27H27D9 N6O3S	533.74	High Purity	Inquire	Available
Veeprho	2226875- 48-3	C27H27D9 N6O3S	533.7	High Purity	Inquire	Available
Amzeal Research	2226875- 48-3	C27H27D9 N6O3S	533.7	High Purity	Inquire	Available
Cleanchem	2226875- 48-3	C27H27D9 N6O3S	533.7	High Purity	Inquire	Available

Experimental Protocols: Quantification of Fedratinib in Biological Matrices using an Internal Standard

The following is a generalized experimental protocol for the quantification of Fedratinib in plasma samples using LC-MS/MS with **Fedratinib-d9** as an internal standard. This protocol is based on methodologies described in published, validated analytical methods.[2][3][4]

Preparation of Stock and Working Solutions



- Fedratinib and Fedratinib-d9 Stock Solutions (1 mg/mL): Accurately weigh and dissolve
 Fedratinib and Fedratinib-d9 in a suitable organic solvent, such as methanol or DMSO, to
 obtain a final concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Fedratinib stock solution in 50% methanol
 (or another appropriate solvent) to create calibration standards and quality control (QC)
 samples at various concentrations. The concentration of the Fedratinib-d9 internal standard
 working solution should be optimized for the assay, a typical concentration might be 100
 ng/mL.

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample (calibration standard, QC, or unknown), add 20 μL of the
 Fedratinib-d9 internal standard working solution and vortex briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1-2 minutes.
- Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters that may need to be optimized for your specific instrumentation.

- · Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm) is commonly used.
 - Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.



- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 5 10 μL.
- Mass Spectrometry (MS/MS):
 - o Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Fedratinib and Fedratinib-d9.
 - Fedratinib:m/z 525.2 → 98.1 (example transition, needs optimization)
 - **Fedratinib-d9**:m/z 534.2 → 107.1 (example transition, needs optimization)
 - Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analytes to achieve maximum sensitivity and specificity.

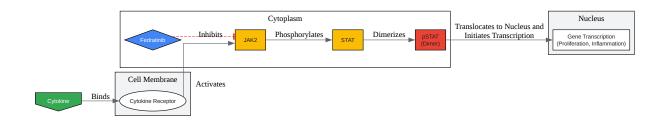
Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Fedratinib to Fedratinib-d9
 against the nominal concentration of the calibration standards.
- Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
- Determine the concentration of Fedratinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations Fedratinib Signaling Pathway

Fedratinib primarily targets the JAK2 kinase, thereby inhibiting the downstream STAT signaling pathway. This is crucial in myeloproliferative neoplasms where this pathway is often constitutively active.





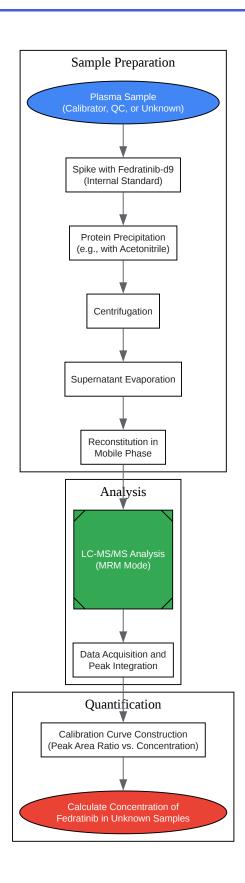
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Caption: Fedratinib inhibits the JAK2-STAT signaling pathway.

Experimental Workflow for Fedratinib Quantification

The following diagram illustrates a typical workflow for the quantification of Fedratinib in plasma samples using **Fedratinib-d9** as an internal standard.





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Caption: Workflow for Fedratinib quantification in plasma.



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